Cas no 326087-67-6 (2-cyano-N-(3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)-3-(4-methoxyphenyl)prop-2-enamide)
2-cyano-N-(3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)-3-(4-methoxyphenyl)prop-2-enamide Chemical and Physical Properties
Names and Identifiers
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- 2-cyano-N-(3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)-3-(4-methoxyphenyl)prop-2-enamide
- AKOS001030008
- 326087-67-6
- Z56780255
- EN300-26613333
-
- Inchi: 1S/C20H17N3O2S/c1-13-4-9-17-18(10-13)26-20(23(17)2)22-19(24)15(12-21)11-14-5-7-16(25-3)8-6-14/h4-11H,1-3H3/b15-11+,22-20-
- InChI Key: SZMMSUCBAZJSPI-ZUVGQPRFSA-N
- SMILES: S1/C(=N\C(/C(/C#N)=C/C2C=CC(=CC=2)OC)=O)/N(C)C2C=CC(C)=CC1=2
Computed Properties
- Exact Mass: 363.10414797g/mol
- Monoisotopic Mass: 363.10414797g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 26
- Rotatable Bond Count: 3
- Complexity: 643
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 91Ų
2-cyano-N-(3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)-3-(4-methoxyphenyl)prop-2-enamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26613333-0.05g |
2-cyano-N-(3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)-3-(4-methoxyphenyl)prop-2-enamide |
326087-67-6 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
2-cyano-N-(3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)-3-(4-methoxyphenyl)prop-2-enamide Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on 2-cyano-N-(3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)-3-(4-methoxyphenyl)prop-2-enamide
Comprehensive Analysis of 2-cyano-N-(3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)-3-(4-methoxyphenyl)prop-2-enamide (CAS No. 326087-67-6)
The compound 2-cyano-N-(3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)-3-(4-methoxyphenyl)prop-2-enamide (CAS No. 326087-67-6) is a highly specialized organic molecule with a unique structural framework. Its intricate design combines a benzothiazole core with a cyanoacrylamide moiety, making it a subject of interest in pharmaceutical and materials science research. The presence of a 4-methoxyphenyl group further enhances its potential applications in drug discovery and optoelectronic materials. Researchers are increasingly exploring its role as a kinase inhibitor or fluorescence probe, aligning with current trends in targeted therapy and diagnostic imaging.
In recent years, the scientific community has shown growing interest in heterocyclic compounds like this one due to their versatile biological activities. The dihydrobenzothiazole scaffold is particularly noteworthy for its prevalence in FDA-approved drugs, such as riluzole for ALS treatment. This connection to neurodegenerative disease research makes CAS 326087-67-6 relevant to contemporary medical investigations. Computational chemistry studies suggest its potential as a molecular scaffold for designing new central nervous system (CNS) agents, addressing the urgent need for novel neurological therapeutics.
The compound's electron-withdrawing cyano group and extended π-conjugation system make it particularly interesting for materials science applications. With the global push toward organic electronics, researchers are examining its potential in OLED materials or organic semiconductors. The methoxy substituent offers tunable electronic properties, which could be valuable for developing next-generation flexible displays or solar cell components. These applications align perfectly with the current focus on sustainable energy solutions and green technology.
From a synthetic chemistry perspective, the enamide functionality in 2-cyano-N-(3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)-3-(4-methoxyphenyl)prop-2-enamide presents interesting challenges and opportunities. Modern catalyzed coupling reactions and microwave-assisted synthesis techniques have improved the efficiency of producing such complex molecules. The compound serves as an excellent example of how structure-activity relationship (SAR) studies can guide the development of more potent analogs, particularly in the context of small molecule drug discovery.
Analytical characterization of CAS 326087-67-6 typically involves advanced techniques such as NMR spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography. These methods confirm the unique spatial arrangement of its molecular components, including the planar benzothiazole ring and the twisted prop-2-enamide chain. Such detailed structural information is crucial for understanding its molecular interactions and binding affinities in biological systems or material matrices.
In the context of current pharmaceutical trends, this compound's potential as a protein-protein interaction (PPI) modulator warrants attention. The increasing focus on undruggable targets in cancer and other complex diseases has created demand for innovative scaffolds that can disrupt traditionally challenging biological pathways. The hydrogen bond acceptor/donor groups in 2-cyano-N-(3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)-3-(4-methoxyphenyl)prop-2-enamide make it particularly suitable for such applications.
Environmental considerations in chemical research have also brought attention to compounds like 326087-67-6. Its structural features suggest potential for biodegradability and lower ecotoxicity compared to many synthetic intermediates, aligning with the principles of green chemistry. Researchers are investigating its stability under various conditions to assess its suitability for large-scale applications while minimizing environmental impact.
The future research directions for this compound appear promising, particularly in the areas of precision medicine and smart materials. Its modular structure allows for systematic modifications to optimize specific properties, whether for drug delivery systems or molecular electronics. As synthetic methodologies continue to advance, we can expect to see more derivatives of this scaffold being developed for specialized applications across multiple scientific disciplines.
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